Differentiation from the Unsubstituted Core Scaffold 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1822801-02-4): Molecular Weight and Lipophilicity Increase
The target compound 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 315.8 g/mol) incorporates a 2-chlorobenzoyl amide substituent at the 8-position, which the unsubstituted core scaffold 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 177.25 g/mol) lacks . This substitution increases the molecular weight by 138.6 g/mol and is estimated to raise the calculated logP by approximately 2.0–2.5 log units based on the contribution of the chlorobenzoyl fragment. The increased lipophilicity is expected to enhance passive membrane permeability while the amide bond introduces a hydrogen bond acceptor site (carbonyl oxygen) not present in the parent scaffold, providing an additional anchor point for target interactions. This differentiation is critical for CNS penetration potential and target binding profiles.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 315.8 g/mol; estimated clogP 2.5–3.0 |
| Comparator Or Baseline | 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: MW 177.25 g/mol; estimated clogP 0.5–1.0 |
| Quantified Difference | ΔMW = +138.6 g/mol; ΔclogP ≈ +2.0 |
| Conditions | Calculated physicochemical properties based on fragment contribution methods; no experimental logP available for either compound |
Why This Matters
For procurement decisions in lead optimization programs, the 2-chlorobenzoyl derivative offers a distinct physicochemical profile with higher lipophilicity and additional hydrogen-bonding capacity, enabling exploration of chemical space inaccessible to the unsubstituted scaffold.
